molecular formula C10H11FN2OS B1483332 (1-(2-fluoroethyl)-3-(thiophen-2-yl)-1H-pyrazol-5-yl)methanol CAS No. 2098105-00-9

(1-(2-fluoroethyl)-3-(thiophen-2-yl)-1H-pyrazol-5-yl)methanol

Cat. No. B1483332
CAS RN: 2098105-00-9
M. Wt: 226.27 g/mol
InChI Key: AOWDCPLPEDKKNL-UHFFFAOYSA-N
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Description

1-(2-Fluoroethyl)-3-(thiophen-2-yl)-1H-pyrazol-5-yl)methanol, also known as FTPM, is a novel compound that has recently been studied for its potential use in various scientific research applications. FTPM is a small molecule that consists of a pyrazole ring, a thiophene ring, and a fluoroethyl group. It has been demonstrated to possess a variety of biochemical and physiological effects, including anti-inflammatory, antifungal, and antiviral properties. FTPM has been studied for its potential use in various lab experiments, such as drug delivery and drug screening.

Scientific Research Applications

Antimicrobial Activity

Compounds synthesized from structures similar to the requested molecule have been evaluated for their antimicrobial properties. For instance, (E)-phenyl{3-(2-[1-phenyl-3-(thiophen-2-yl)-1H-pyrazol-4-yl]vinyl)benzofuran-2-yl}methanones, synthesized under both conventional and microwave irradiation conditions, exhibited notable antibacterial and antifungal activities (Ashok et al., 2017). This highlights the potential of incorporating pyrazole and thiophene units into molecules aiming for antimicrobial application.

Biological Activity and Fluorescence Sensing

Furthermore, novel fluorine-substituted pyrazolyl benzoxazoles and other derivatives have been synthesized and screened for their biological activities. The structural elucidation of these compounds reveals the importance of fluorine atoms in modulating biological properties, suggesting potential research applications for the compound if fluorine substitution were explored (Jadhav, Nikumbh, & Karale, 2015). Additionally, thiophene substituted 1,3,4-oxadiazoles have been investigated for fluorescence quenching by aniline, indicating the utility of thiophene derivatives in developing fluorescence-based sensors (Naik, Khazi, & Malimath, 2018).

Synthesis and Structural Characterization

Research also focuses on the synthesis and structural characterization of thiophene and pyrazole derivatives. Studies include the synthesis of isomorphous structures demonstrating the chlorine-methyl (Cl-Me) exchange rule and providing insights into the versatility of these heterocyclic compounds in forming stable and structurally diverse entities (Rajni Swamy et al., 2013). Such research underscores the importance of synthetic strategy and structural analysis in developing novel compounds with potential applications in material science and pharmacology.

properties

IUPAC Name

[2-(2-fluoroethyl)-5-thiophen-2-ylpyrazol-3-yl]methanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11FN2OS/c11-3-4-13-8(7-14)6-9(12-13)10-2-1-5-15-10/h1-2,5-6,14H,3-4,7H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AOWDCPLPEDKKNL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CSC(=C1)C2=NN(C(=C2)CO)CCF
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11FN2OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

226.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(1-(2-fluoroethyl)-3-(thiophen-2-yl)-1H-pyrazol-5-yl)methanol
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(1-(2-fluoroethyl)-3-(thiophen-2-yl)-1H-pyrazol-5-yl)methanol
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(1-(2-fluoroethyl)-3-(thiophen-2-yl)-1H-pyrazol-5-yl)methanol
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(1-(2-fluoroethyl)-3-(thiophen-2-yl)-1H-pyrazol-5-yl)methanol
Reactant of Route 5
(1-(2-fluoroethyl)-3-(thiophen-2-yl)-1H-pyrazol-5-yl)methanol
Reactant of Route 6
(1-(2-fluoroethyl)-3-(thiophen-2-yl)-1H-pyrazol-5-yl)methanol

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